molecular formula C19H19FN6O2 B6439793 4-{3-[({3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)methyl]pyrrolidine-1-carbonyl}-3-fluoropyridine CAS No. 2549003-07-6

4-{3-[({3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)methyl]pyrrolidine-1-carbonyl}-3-fluoropyridine

Cat. No.: B6439793
CAS No.: 2549003-07-6
M. Wt: 382.4 g/mol
InChI Key: XZQPOPLUANOXQA-UHFFFAOYSA-N
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Description

The compound "4-{3-[({3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)methyl]pyrrolidine-1-carbonyl}-3-fluoropyridine" is a synthetic molecule with significant scientific research applications. This complex structure is known for its potential in various fields such as chemistry, biology, medicine, and industry due to its unique chemical properties and biological activities.

Mechanism of Action

Target of Action

The compound “4-{3-[({3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)methyl]pyrrolidine-1-carbonyl}-3-fluoropyridine” is a derivative of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine . Compounds of this class have been found to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects . They are known to interact with different target receptors due to their hydrogen bond accepting and donating characteristics .

Mode of Action

Similar compounds have been found to induce apoptosis in cancer cells through dual inhibition of parp-1 and egfr . This suggests that the compound might interact with its targets, leading to changes in cellular processes such as cell cycle progression and apoptosis .

Biochemical Pathways

The compound’s interaction with its targets could affect various biochemical pathways. For instance, inhibition of PARP-1 and EGFR can disrupt DNA repair pathways and signal transduction pathways, respectively . This can lead to cell cycle arrest and induction of apoptosis, thereby exerting an anticancer effect .

Pharmacokinetics

In silico pharmacokinetic studies have been conducted on similar compounds . These studies can provide valuable insights into the compound’s bioavailability and other pharmacokinetic parameters.

Result of Action

The compound’s action can lead to molecular and cellular effects such as cell cycle arrest and induction of apoptosis . For example, a similar compound was found to induce apoptosis in MDA-MB-231 cells by upregulating P53, Bax, caspase-3, caspase-8, and caspase-9 gene levels, while downregulating the Bcl2 level .

Biochemical Analysis

Biochemical Properties

4-{3-[({3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)methyl]pyrrolidine-1-carbonyl}-3-fluoropyridine: plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit specific enzymes such as urease, which is crucial for the hydrolysis of urea into ammonia and carbon dioxide . The compound’s interaction with urease involves competitive inhibition, where it occupies the enzyme’s active site, preventing substrate binding

Cellular Effects

The effects of This compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been observed to affect the expression of genes involved in inflammatory responses, potentially reducing inflammation . It also impacts cellular metabolism by altering the activity of metabolic enzymes, leading to changes in metabolite levels and metabolic flux.

Molecular Mechanism

At the molecular level, This compound exerts its effects through specific binding interactions with biomolecules. It binds to the active sites of enzymes, inhibiting their activity and altering biochemical pathways. For instance, its inhibition of urease involves binding to the enzyme’s active site, preventing the hydrolysis of urea . Additionally, the compound may activate or inhibit other enzymes and proteins, leading to changes in gene expression and cellular function.

Temporal Effects in Laboratory Settings

The temporal effects of This compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. The compound is relatively stable under standard laboratory conditions, but it may degrade over time, leading to reduced efficacy . Long-term studies have shown that prolonged exposure to the compound can result in sustained changes in cellular function, including alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

In animal models, the effects of This compound vary with different dosages. Low doses of the compound have been shown to have therapeutic effects, such as reducing inflammation and modulating metabolic pathways . High doses can lead to toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, where the compound’s efficacy plateaus at higher doses, indicating a limit to its therapeutic potential.

Metabolic Pathways

This compound: is involved in several metabolic pathways, interacting with enzymes and cofactors. It affects metabolic flux by inhibiting or activating specific enzymes, leading to changes in metabolite levels For example, its inhibition of urease impacts the urea cycle, altering the production of ammonia and carbon dioxide

Transport and Distribution

The transport and distribution of This compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is taken up by cells through active transport mechanisms and distributed to various cellular compartments . Its localization and accumulation within cells can affect its activity and function, influencing cellular processes and biochemical pathways.

Subcellular Localization

The subcellular localization of This compound is crucial for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . Its localization within the cell can impact its interactions with biomolecules and its overall efficacy. For example, its presence in the cytoplasm may facilitate interactions with cytoplasmic enzymes, while its localization in the nucleus could influence gene expression.

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Initial Synthesis: The synthesis begins with the preparation of 3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazine. This involves the cyclization of appropriate precursors under controlled conditions.

  • Functionalization: The triazolopyridazine derivative is then functionalized to introduce the oxymethyl group. This step usually requires the use of specific reagents like alkyl halides and bases to achieve the desired product.

  • Pyrrolidine Addition:

  • Fluorination: The final step involves the introduction of the fluorine atom into the pyridine ring. This can be achieved using fluorinating agents like N-fluorobenzenesulfonimide (NFSI) under suitable conditions.

Industrial Production Methods

The industrial production of this compound would follow the same synthetic routes but on a larger scale. This involves optimization of reaction conditions, use of continuous flow reactors, and ensuring high yield and purity through advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: The compound can undergo oxidation reactions, especially at the pyrrolidine ring, to form oxidized derivatives.

  • Reduction: Reduction reactions can be performed on specific parts of the molecule, such as reducing the pyrrolidine carbonyl group to a hydroxyl group.

  • Substitution: The compound is susceptible to various substitution reactions, particularly on the pyridine and triazolopyridazine rings.

Common Reagents and Conditions

  • Oxidation: Reagents like potassium permanganate (KMnO4) and chromium trioxide (CrO3) are used under controlled conditions.

  • Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are common reducing agents.

  • Substitution: Various electrophiles and nucleophiles are used depending on the desired substitution.

Major Products

The products formed from these reactions depend on the specific reaction conditions and reagents used, ranging from hydroxylated derivatives to substituted triazolopyridazine compounds.

Scientific Research Applications

Chemistry

  • Catalysis: The compound can serve as a ligand in transition metal catalysis, enhancing reaction rates and selectivity.

  • Material Science: It is used in the development of advanced materials with unique electronic properties.

Biology

  • Biological Probes: The compound is used as a probe in studying various biological pathways and enzyme functions.

  • Molecular Biology: It can act as an inhibitor or activator of specific enzymes, aiding in the understanding of cellular processes.

Medicine

  • Drug Development: Due to its complex structure, it is explored as a lead compound in the development of new pharmaceuticals for treating various diseases.

  • Diagnostics: It is used in the design of diagnostic tools and imaging agents.

Industry

  • Polymer Synthesis: The compound is employed in the synthesis of specialized polymers with specific properties.

  • Chemical Manufacturing: It is a key intermediate in the production of various fine chemicals and specialty products.

Comparison with Similar Compounds

Similar Compounds

  • 4-{3-[({3-ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)methyl]pyrrolidine-1-carbonyl}-3-chloropyridine

  • 4-{3-[({3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)methyl]pyrrolidine-1-carbonyl}-3-bromopyridine

  • 4-{3-[({3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)methyl]pyrrolidine-1-carbonyl}-3-iodopyridine

Uniqueness

This compound stands out due to the specific combination of a cyclopropyl group, triazolopyridazine core, and the fluoropyridine moiety. This unique arrangement confers distinct chemical and biological properties, making it a valuable tool in various scientific and industrial applications. The presence of the fluorine atom, in particular, enhances the compound's stability and reactivity, offering advantages over similar compounds.

Properties

IUPAC Name

[3-[(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxymethyl]pyrrolidin-1-yl]-(3-fluoropyridin-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19FN6O2/c20-15-9-21-7-5-14(15)19(27)25-8-6-12(10-25)11-28-17-4-3-16-22-23-18(13-1-2-13)26(16)24-17/h3-5,7,9,12-13H,1-2,6,8,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZQPOPLUANOXQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN=C3N2N=C(C=C3)OCC4CCN(C4)C(=O)C5=C(C=NC=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19FN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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